molecular formula C20H20N4O2 B2471200 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone CAS No. 1210727-41-5

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone

Cat. No. B2471200
CAS RN: 1210727-41-5
M. Wt: 348.406
InChI Key: HYGHRRBTXWCLCF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a quinoline ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are known to be a part of many pharmaceutical compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Oxadiazoles can form intramolecular hydrogen bonds between the N atom of the oxadiazole moiety and NH2 group .

Scientific Research Applications

Anti-Cancer Activity

Compounds containing the 1,3,4-oxadiazole ring exhibit multidirectional biological activity. In particular, derivatives of 1,3,4-oxadiazole have shown promising anti-cancer effects. These compounds act through various mechanisms, including inhibition of growth factors, enzymes, and kinases. Researchers have tested their activity against different cancer cell lines, and in many cases, these derivatives outperformed reference drugs. Consequently, they hold potential as future anti-cancer medications .

Anti-Infective Properties

1,3,4-Oxadiazoles have also been explored for their anti-infective properties. Researchers have synthesized derivatives and evaluated their efficacy against various pathogens. For instance, studies have investigated their activity against Trypanosoma cruzi cysteine protease cruzain, a target in Chagas disease. Molecular docking studies and cytotoxicity assessments provide insights into their mode of action and potential as anti-infective agents .

Antimicrobial Effects

The antimicrobial activity of 1,3,4-oxadiazole derivatives has been investigated against bacteria and fungi. Researchers have examined their effects on gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus). The results highlight their potential as novel antimicrobial agents .

Synthetic Routes and Derivatives

Efforts to synthesize derivatives of 1,3,4-oxadiazole have led to various compounds with diverse properties. Researchers have explored different synthetic routes to access these derivatives. For example, a five-step synthetic route has been developed for certain derivatives, enabling their study and potential applications .

Mechanism-Based Approaches

Understanding the mechanisms underlying the activity of 1,3,4-oxadiazole derivatives is crucial. Some novel compounds, such as 3-[5-(5-bromo-1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methoxy-1-methyl-1H-indole and 1-methyl-3-[5-(5-nitro-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole, have demonstrated potent anticancer activities against breast cancer cell lines. Further exploration of their mechanisms could lead to valuable insights for drug development .

Pharmacokinetic Properties

The presence of the 1,3,4-oxadiazole ring significantly influences the physicochemical and pharmacokinetic properties of compounds. Compared to other isomeric oxadiazoles, 1,3,4-derivatives exhibit improved metabolic stability, water solubility, and lower lipophilicity. These properties enhance their potential as drug candidates .

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHRRBTXWCLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone

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